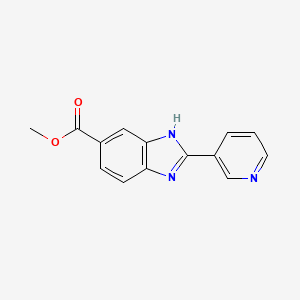

methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate

Description

Properties

Molecular Formula |

C14H11N3O2 |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate |

InChI |

InChI=1S/C14H11N3O2/c1-19-14(18)9-4-5-11-12(7-9)17-13(16-11)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) |

InChI Key |

RGNPZGMDQFSNCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the benzimidazole ring system from appropriate o-phenylenediamine derivatives.

- Introduction of the pyridin-3-yl substituent at the 2-position of benzimidazole.

- Esterification of the carboxyl group at the 5-position to form the methyl ester.

This sequence ensures regioselective functionalization and high yield of the target compound.

Stepwise Synthetic Route

Based on a thorough review of patent literature and peer-reviewed articles, the following detailed synthetic route is established:

| Step | Reaction Type | Starting Material(s) | Reagents & Conditions | Product/Intermediate | Yield & Notes |

|---|---|---|---|---|---|

| 1 | Esterification | 3-Aminobenzoic acid or substituted analogs | Methanol, acid catalyst (e.g., sulfuric acid), reflux | Methyl 3-aminobenzoate | Moderate to high yield; activates carboxyl for ring closure |

| 2 | Cyclization to Benzimidazole | Methyl 3-aminobenzoate + 3-pyridinecarboxaldehyde | Acid catalyst (e.g., polyphosphoric acid), heat | Methyl 2-pyridin-3-yl-benzimidazole-5-carboxylate | Formation of benzimidazole ring with pyridin-3-yl at C2 |

| 3 | Purification | Crude reaction mixture | Recrystallization or chromatography | Pure this compound | Yields vary; purity >95% achievable |

Detailed Reaction Conditions and Mechanisms

Step 1: Esterification

- The starting material, 3-aminobenzoic acid, is esterified using methanol under acidic conditions (e.g., sulfuric acid or hydrochloric acid catalyst) to yield methyl 3-aminobenzoate.

- This reaction proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent elimination of water.

- Typical conditions: reflux for 4-6 hours; yields range from 70% to 90%.

Step 2: Benzimidazole Ring Formation

- Methyl 3-aminobenzoate is reacted with 3-pyridinecarboxaldehyde in the presence of an acid catalyst such as polyphosphoric acid or other dehydrating agents.

- The reaction involves condensation of the amine with the aldehyde to form an imine intermediate, followed by cyclization and oxidation to form the benzimidazole core.

- Temperature control (100–150°C) and reaction time (several hours) are crucial for maximizing yield and minimizing side products.

- This step installs the pyridin-3-yl substituent at the 2-position of the benzimidazole ring.

Step 3: Purification

- The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Alternative purification methods include column chromatography using silica gel with appropriate eluents.

- Final product purity is confirmed by NMR, HPLC, and melting point analysis.

Alternative Synthetic Approaches

Some patent disclosures describe alternative methods involving:

- Use of substituted o-phenylenediamines and pyridine derivatives with different leaving groups to facilitate coupling.

- Employing microwave-assisted synthesis to reduce reaction times and improve yields.

- Utilizing metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) for introducing pyridinyl substituents, although these are less common for this specific compound.

Research Findings and Data Integration

Yield and Purity Data

| Preparation Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Esterification of 3-aminobenzoic acid | 80–90 | >98 | High yield with standard Fischer esterification |

| Benzimidazole ring formation | 65–85 | 95–98 | Acid-catalyzed condensation optimized for regioselectivity |

| Final product purification | - | >99 | Achieved by recrystallization or chromatography |

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Characteristic signals for benzimidazole protons, pyridinyl ring protons, and methyl ester group confirm structure.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of this compound.

- Infrared Spectroscopy (IR): Ester carbonyl stretch (~1735 cm⁻¹) and benzimidazole NH stretch (~3400 cm⁻¹) observed.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzimidazole rings, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings .

Scientific Research Applications

Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.

Biology

- The compound exhibits antibacterial and antiviral activities, making it a candidate for developing new antimicrobial agents. Benzimidazole derivatives, in general, have shown anti-inflammatory effects . Several derivatives have demonstrated cyclooxygenase inhibition and reduced edema volume . Certain N-benzimidazol-1-yl methyl-benzamide derivatives have shown analgesic and anti-inflammatory activities .

Medicine

- It is investigated for its anticancer properties and potential use in cancer therapy. One derivative, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has a strong cytotoxic effect against breast cancer cells . MBIC can induce mitosis and stimulate mitochondria-dependent intrinsic apoptotic cell death in cervical cancer, leading to G2-M phase arrest and cancer cell death . It also inhibits microtubule polymerization through the up-regulation of cyclin B1, cyclin-dependent kinase 1 (CDK1), and budding uninhibited by benzimidazole-related 1 (BubR1) proteins and down-regulation of the Aurora B protein, indicating mitotic arrest . MBIC has also demonstrated cytotoxicity against hepatocellular carcinoma cells via reactive oxygen species (ROS)-mediated activation of the JNK signaling cascade . Certain benzimidazole derivatives also possess antiulcer properties and can inhibit Helicobacter pylori .

Industry

- It is utilized in developing new materials and as a catalyst in various industrial processes. Industrial production methods often optimize reaction conditions to achieve high yields and purity, including controlling temperature, pressure, and reactant concentrations, and employing continuous flow reactors for large-scale synthesis.

Mechanism of Action

The mechanism of action of methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Compounds

Biological Activity

Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₁N₃O₂, with a molecular weight of 253.26 g/mol. Its structure features a benzimidazole core fused with a pyridine ring and an ester functional group, which enhances its solubility and bioavailability compared to similar compounds.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Studies have shown that it effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 1 to 16 µg/mL against several bacterial strains, indicating its potential as a new antimicrobial agent .

Antiviral Activity

This compound also demonstrates antiviral activity, particularly against RNA viruses. It has been reported to inhibit viral RNA synthesis by blocking RNA polymerase II, making it a candidate for further development as an antiviral therapeutic .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) show that this compound can induce cytotoxic effects at low concentrations. The IC50 values for these cell lines range from approximately 0.85 µM to 6.75 µM, showcasing its potency against cancer cells while exhibiting moderate cytotoxicity towards normal lung fibroblast cells (MRC-5) .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and bacterial metabolism.

- Cellular Pathway Modulation : It influences critical signaling pathways that regulate cell proliferation and apoptosis in cancer cells.

- Binding Affinity : Its structural characteristics allow it to bind effectively to targets within microbial and cancerous cells, disrupting their function.

Study on Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers conducted both two-dimensional (2D) and three-dimensional (3D) assays on various human lung cancer cell lines. The results indicated that the compound exhibited higher efficacy in the 2D assays compared to the 3D assays, suggesting that further optimization may enhance its therapeutic profile .

| Cell Line | IC50 (µM) - 2D | IC50 (µM) - 3D |

|---|---|---|

| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 5.13 ± 0.97 | 20.46 ± 8.63 |

| NCI-H358 | 0.85 ± 0.05 | 16.00 ± 9.38 |

Comparative Analysis

When compared to structurally similar compounds such as ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate, this compound shows enhanced solubility due to its ester group, which may contribute to its unique pharmacological profile.

Q & A

Basic: What are the standard synthetic protocols for methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate?

Answer:

The compound can be synthesized via condensation reactions. A typical method involves refluxing a substituted benzimidazole precursor (e.g., methyl 3-amino-4-hydroxybenzoate) with a pyridine-containing aryl acid in a polar solvent (e.g., ethanol or DMF) under acidic conditions. Structural confirmation is achieved using X-ray crystallography and NMR spectroscopy to verify the pyridinyl and benzimidazole moieties .

Advanced: How can reaction conditions be optimized to enhance diastereoselectivity in analogous benzimidazole derivatives?

Answer:

Diastereoselectivity can be improved by adjusting solvent polarity, temperature, and catalyst systems. For example, highlights the use of Lewis acids or chiral auxiliaries to stabilize transition states in pyrrolidine carboxylate syntheses. Kinetic studies (e.g., monitoring reaction progress via HPLC) and computational modeling (DFT calculations) can identify optimal conditions for stereochemical control .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- NMR : - and -NMR confirm proton environments and carbon frameworks, particularly the pyridinyl and ester groups.

- X-ray crystallography : Resolves bond lengths and angles, critical for distinguishing tautomeric forms of the benzimidazole ring .

- HRMS : Validates molecular weight and fragmentation patterns .

Advanced: How should researchers resolve contradictory data in spectroscopic analyses (e.g., conflicting NMR assignments)?

Answer:

Contradictions can arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : To identify dynamic equilibria between tautomers.

- Cross-validation : Compare data with structurally characterized analogs (e.g., ’s crystallographic data) .

- 2D NMR techniques (COSY, NOESY): Resolve overlapping signals and assign spatial proximities .

Basic: What methods are recommended for assessing the purity of this compound?

Answer:

- HPLC : Using a C18 column and UV detection at 254 nm to quantify impurities.

- Elemental analysis : Verify C, H, N, and O percentages within ±0.4% of theoretical values.

- Melting point determination : Compare with literature values (e.g., analogs in and ) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Answer:

- Functional group modifications : Synthesize analogs with varied substituents on the pyridine or benzimidazole rings (e.g., fluorophenyl groups in ).

- Biological assays : Test against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR.

- Computational docking : Predict binding modes using software like AutoDock or Schrödinger .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

- Solubility : Typically soluble in DMSO, DMF, and methanol; poorly soluble in water.

- Stability : Store at –20°C under inert atmosphere (N or Ar) to prevent ester hydrolysis or oxidation. Monitor degradation via TLC or LC-MS .

Advanced: How can computational modeling predict its interactions with biological targets?

Answer:

- Molecular docking : Use crystal structures of target proteins (e.g., kinases) from the PDB.

- MD simulations : Assess binding stability over 100+ ns trajectories.

- QSAR models : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with activity data .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential irritant vapors.

- Waste disposal : Follow guidelines for organic azides or nitro compounds, as referenced in safety data sheets (e.g., ) .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.